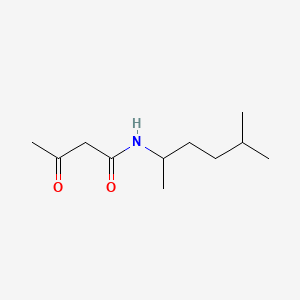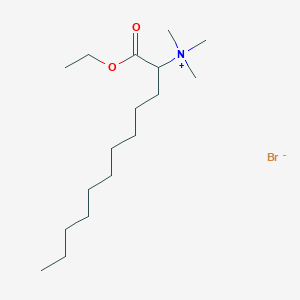
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C17H36BrNO2 . It is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of N,N,N-trimethyl-1-oxo-2-dodecanaminium with ethyl bromide under controlled conditions . The reaction is carried out in a solvent such as acetone, and the temperature is maintained to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the purity and yield of the product. The final product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases that facilitate the substitution of the bromide ion.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride may be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .
Applications De Recherche Scientifique
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and permeability.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-trimethyl-1-dodecanaminium bromide: Similar in structure but lacks the ethoxy group.
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide: Similar structure with a longer alkyl chain.
Uniqueness
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific combination of an ethoxy group and a quaternary ammonium structure, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its analogs .
Propriétés
Numéro CAS |
10558-30-2 |
|---|---|
Formule moléculaire |
C17H36BrNO2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(1-ethoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16(18(3,4)5)17(19)20-7-2;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
UCPHZXWYOVXANS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)


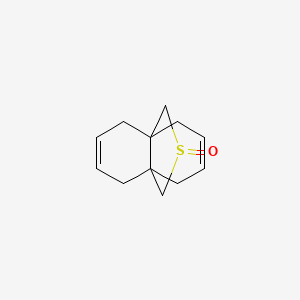
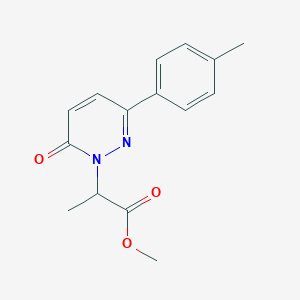
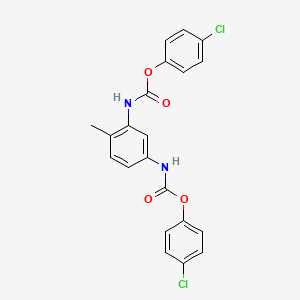
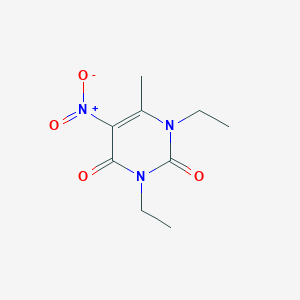
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)
![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)
